molecular formula C20H23N3 B5555604 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine

Cat. No.: B5555604
M. Wt: 305.4 g/mol
InChI Key: MPUWTMTZBMLBGZ-UHFFFAOYSA-N
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Description

3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is an organic compound that features a pyrazole ring substituted with tert-butyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine
  • 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Uniqueness

3-(4-tert-butylphenyl)-1-(4-methylphenyl)-1H-pyrazol-5-amine is unique due to the presence of both tert-butyl and methylphenyl groups, which confer distinct steric and electronic properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-(4-methylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3/c1-14-5-11-17(12-6-14)23-19(21)13-18(22-23)15-7-9-16(10-8-15)20(2,3)4/h5-13H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUWTMTZBMLBGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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